molecular formula C14H13N3 B5495378 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B5495378
M. Wt: 223.27 g/mol
InChI Key: ZDTXDPLOLWCVQQ-UHFFFAOYSA-N
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Description

“2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methodology : A novel method for synthesizing derivatives of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine involves the condensative cyclization of certain compounds with 1,3-dicarbonyl compounds, demonstrating the reactive positions for electrophilic substitution reactions on such a ring system (Zheng & Atta, 2011).
  • Reactivity and Derivatives : Research has delved into the reactivity of certain pyrazolo[1,5-a]pyrimidines, leading to the creation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, potentially significant as benzodiazepine receptor ligands (Bruni et al., 1994).
  • Molecular Structure : Studies have elucidated the molecular structures of new pyrazolo[1,5-a]pyrimidine derivatives, with emphasis on understanding their hydrogen-bonded chain structures (Portilla et al., 2006).

Biological Applications

  • Anti-Inflammatory and Anti-Cancer Activities : Certain pyrazolo[1,5-a]pyrimidine-antipyrine hybrids have been synthesized and shown to exhibit anti-inflammatory and anti-cancer activities (Kaping et al., 2020).
  • Antiproliferative Agents : Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their antiproliferative effects against human breast cancer cells (Atta et al., 2019).

Chemical and Physical Properties

  • Corrosion Inhibition : Pyrazolo[1,5-c]pyrimidine derivatives have been evaluated for their ability to inhibit corrosion in ferrous alloys, highlighting their potential utility in industrial applications (Mahgoub et al., 2010).
  • Synthetic Routes and Chemistry : The development of efficient synthetic routes for diaminopyrazoles, including those involving pyrazolo[1,5-a]pyrimidine, has been reported, demonstrating their versatility in chemical synthesis (Wilson et al., 2012).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention recently due to their significant photophysical properties. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds. The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-14-15-13(9-11(2)17(14)16-10)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXDPLOLWCVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine, 2,7-dimethyl-5-phenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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